molecular formula C31H29BF2N4O6S B1663740 Bodipy TR-X CAS No. 197306-80-2

Bodipy TR-X

Cat. No. B1663740
M. Wt: 634.5 g/mol
InChI Key: NCYPKNAEMUYMBG-UHFFFAOYSA-N
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Description

BODIPY™ TR-X is a bright, red fluorescent dye with similar excitation and emission to Texas Red™ or Alexa Fluor™ 594 dye . It has a high extinction coefficient and fluorescence quantum yield and is relatively insensitive to solvent polarity and pH change . It is used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

BODIPY dyes have been turned from highly fluorescent labels into efficient triplet photosensitizers with strong absorption in the visible region (from green to orange) . Three design strategies have been reported: (i) halogenation of the dye skeleton, (ii) donor–acceptor dyads and (iii) BODIPY dimers .


Molecular Structure Analysis

BODIPYs are a class of organoboron compounds characterized by high molar absorption coefficients (up to 120000 M−1 cm−1), excellent thermal and photo-stability, and a high fluorescence quantum yield . They are renowned fluorescent dyes with strong and tunable absorption in the visible region .


Chemical Reactions Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ TR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

BODIPY dyes are relatively nonpolar and the chromophore is electrically neutral . These properties tend to minimize dye-induced perturbation of conjugate functional properties . BODIPY dyes are therefore often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands .

Future Directions

New BODIPY compounds with improved characteristics and innovative functionalities are still being investigated in ongoing research for a variety of scientific and technical improvements .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYPKNAEMUYMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BF2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bodipy TR-X

CAS RN

197306-80-2
Record name BODIPY TR-X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197306-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
K Martin, C Hart, B Schulenberg, L Jones… - …, 2002 - Wiley Online Library
… A two-color fluorescence detection method is described based upon covalently coupling the succinimidyl ester of BODIPY TR-X dye to proteins immobilized on polyvinylidene difluoride …
LJ Jones, RH Upson, RP Haugland… - Analytical …, 1997 - Elsevier
… These heavily labeled conjugates may fluorescence emission (BODIPY TR-X casein). The BODIPY TR-X protein conjugates may be especially no longer be suitable as substrates for …
Number of citations: 296 www.sciencedirect.com
RJ Stokes, A Macaskill, PJ Lundahl, WE Smith… - Small, 2007 - Wiley Online Library
… For example, at 632.8-nm excitation, the dye BODIPY TR-X and gold nanoparticles make a strong SERRS combination with very little background fluorescence. This study allows the …
Number of citations: 163 onlinelibrary.wiley.com
A Kits - assets.fishersci.com
… Protease-catalyzed hydrolysis releases highly fluorescent BODIPY FL or BODIPY TR-X dye–labeled peptides (Figure 1). The accompanying increase in fluorescence, which can be …
Number of citations: 3 assets.fishersci.com
DV Gordienko, TB Bolton - Neurophysiology, 2000 - academia.edu
… were used: lipophilic carbocyanine DiOC 6 and BODIPY TR-X ryanodine. These agents were … The BODIPY TR-X fluorescence was excited by the 543 nm line of a HeNe laser, and the …
Number of citations: 4 www.academia.edu
CS Chen, WNU Chen, M Zhou, S Arttamangkul… - Journal of biochemical …, 2000 - Elsevier
… a fluorogenic substrate, BODIPY TR–X casein, in the presence or absence of BODIPY FL–pepstatin A or unlabeled pepstatin A. Fluorescence of the BODIPY TR–X casein is quenched …
Number of citations: 115 www.sciencedirect.com
K Faulds, F McKenzie, WE Smith… - Angewandte Chemie …, 2007 - Wiley Online Library
… In this case the labels were Cy5.5, BODIPY TR-X, and, again, ROX. This is because Cy5.5 and BODIPY TR-X are closer to molecular resonance with the 632.8-nm than with the 514.5-…
Number of citations: 180 onlinelibrary.wiley.com
JH Guo, YS Liu, HC Zhang, XB Li, Y Xu… - Zhonghua yi xue za …, 2004 - europepmc.org
… BODIPY TR-X ryanodine was added into the buffer to stain the myocytes. Caffeine and ATP were added separately to stimulate the release of Ca(2+) from RyR. …
Number of citations: 11 europepmc.org
DV Gordienko, IA Greenwood, TB Bolton - Cell Calcium, 2001 - Elsevier
… of DiOC6 signal to the BODIPY TR-X fluorescence image, DiOC6 … BODIPY TR-X (543nm excitation, 560nm long-pass emission filter) before staining of the myocyte with BODIPY TR-X …
Number of citations: 100 www.sciencedirect.com
ME Jolley - Journal of biomolecular screening, 1996 - journals.sagepub.com
… is gratefully thanked for helpful discussions and the gift of BODIPY" TR-X C-SE. Dr. Charles Burke of Corion Corporation is also gratefully thanked for helpful discussions and the gift of …
Number of citations: 82 journals.sagepub.com

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